

# Commercial Availability and Suppliers of 2,4-Difluorobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Difluorobenzonitrile

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## Abstract

**2,4-Difluorobenzonitrile** is a crucial fluorinated building block in the synthesis of a wide range of organic molecules. Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the commercial availability of **2,4-Difluorobenzonitrile**, a compilation of prominent suppliers, and detailed experimental protocols for its synthesis. Furthermore, it illustrates the logical workflow of its synthesis and its role in the development of therapeutic agents for Alzheimer's disease through schematic diagrams.

## Commercial Availability and Suppliers

**2,4-Difluorobenzonitrile** is readily available from a multitude of chemical suppliers, catering to both research and development and bulk commercial quantities. The purity of the commercially available product is typically high, often exceeding 98%. The compound is generally supplied as a white to off-white crystalline solid or powder.<sup>[2][3]</sup>

Below is a summary of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier	Typical Purity	Available Quantities
Thermo Scientific Chemicals	≥97.5% (GC)	5 g, 25 g
Sigma-Aldrich (MilliporeSigma)	97%	25 g
TCI America	>98.0% (GC)	5 g, 25 g
ChemScene	≥98%	Custom
Ossila	>98%	Custom
Simson Pharma Limited	Custom Synthesis	Custom
Sunway Pharm Ltd	Bulk Inquiry	Custom
CP Lab Safety	min 98%	100 g
Alkali Scientific	---	25 g
Zhejiang Xieshi New Materials Co., Ltd.	---	Bulk

Data compiled from publicly available information on supplier websites.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Experimental Protocols for Synthesis

Several synthetic routes to **2,4-Difluorobenzonitrile** have been reported in the literature. The choice of method often depends on the starting materials, desired scale, and available laboratory equipment. Below are detailed protocols for two common synthetic procedures.

### Synthesis from 2,4-Difluorobenzamide via Dehydration

This method involves the dehydration of 2,4-difluorobenzamide using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

Protocol using Trifluoroacetic Anhydride:[\[14\]](#)

- In a 2000 mL three-neck flask, combine 236 grams (1.50 moles) of 2,4-difluorobenzamide and 500 grams of tetrahydrofuran.

- While maintaining the temperature at 40°C, slowly add 378 grams (1.80 moles) of trifluoroacetic anhydride to the mixture.
- Allow the reaction to proceed for 3 hours at 40°C.
- After the reaction is complete, wash the organic layer twice with 500 mL of water and once with 500 mL of saturated saline solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield **2,4-Difluorobenzonitrile** as a pale yellow transparent liquid. This protocol reports a yield of 93% with a purity of over 99%.[\[14\]](#)

Protocol using Phosphorus Oxychloride:[\[15\]](#)

- In a 250 mL three-necked flask, dissolve 23.0 g (146.2 mmol) of 2,4-difluorobenzamide in 80 mL of dry N,N-dimethylformamide (DMF).
- Cool the solution to -15°C.
- Slowly add 112.1 g (730.9 mmol) of phosphorus oxychloride dropwise to the reaction mixture, maintaining the low temperature.
- After the addition is complete, allow the reaction to proceed for 30 minutes at -15°C, and then for 7 hours at room temperature.
- Upon completion, slowly pour the reaction solution into a vessel containing ice to precipitate the product.
- Collect the solid product by filtration. This method has a reported yield of 83.4%.[\[15\]](#)

## Synthesis from 2,4-Difluorobromobenzene via Cyanation

This protocol describes a palladium-catalyzed cyanation reaction of 2,4-difluorobromobenzene.

Protocol using Sodium Cyanide and a Palladium Catalyst:[\[14\]](#)

- To a 1-liter three-neck flask under a nitrogen atmosphere, add 500 mL of toluene, 57.6 grams (0.3 moles) of 2,4-difluorobromobenzene, 11.8 grams (0.36 moles) of sodium cyanide, 5.73 grams (30 millimoles) of cuprous iodide, 10 grams (60 millimoles) of potassium iodide, and 26.4 grams (0.3 moles) of N,N'-dimethylethylenediamine.
- Stir the reaction mixture at 110°C under a nitrogen atmosphere for 30 hours.
- After the reaction is complete, filter the mixture.
- Perform vacuum distillation on the filtrate to obtain white crystalline **2,4-difluorobenzonitrile**. This method reports a yield of 81% and a purity of 98%.[\[14\]](#)

A patented industrial process also describes a similar palladium-catalyzed reaction using alkali metal ferrocyanide as the cyanide source.[\[16\]](#)

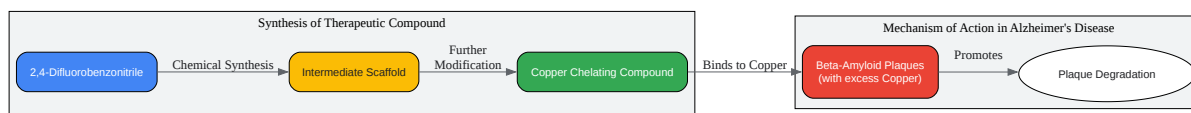
## Role in Drug Discovery and Development

**2,4-Difluorobenzonitrile** is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[\[1\]](#)[\[17\]](#) The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[\[18\]](#) A significant area of application is in the development of therapeutics for Alzheimer's disease.[\[2\]](#)[\[19\]](#)

## Application in Alzheimer's Disease Research

Research has shown that compounds synthesized using **2,4-difluorobenzonitrile** can act as copper chelators.[\[19\]](#) These chelators are designed to bind to excess copper found in beta-amyloid plaques, which are a hallmark of Alzheimer's disease.[\[19\]](#)[\[20\]](#) The chelation of copper can promote the degradation of these plaques, potentially leading to a reduction in the symptoms of the disease.[\[19\]](#)

The following diagram illustrates the logical pathway from **2,4-Difluorobenzonitrile** to its therapeutic application in Alzheimer's disease.

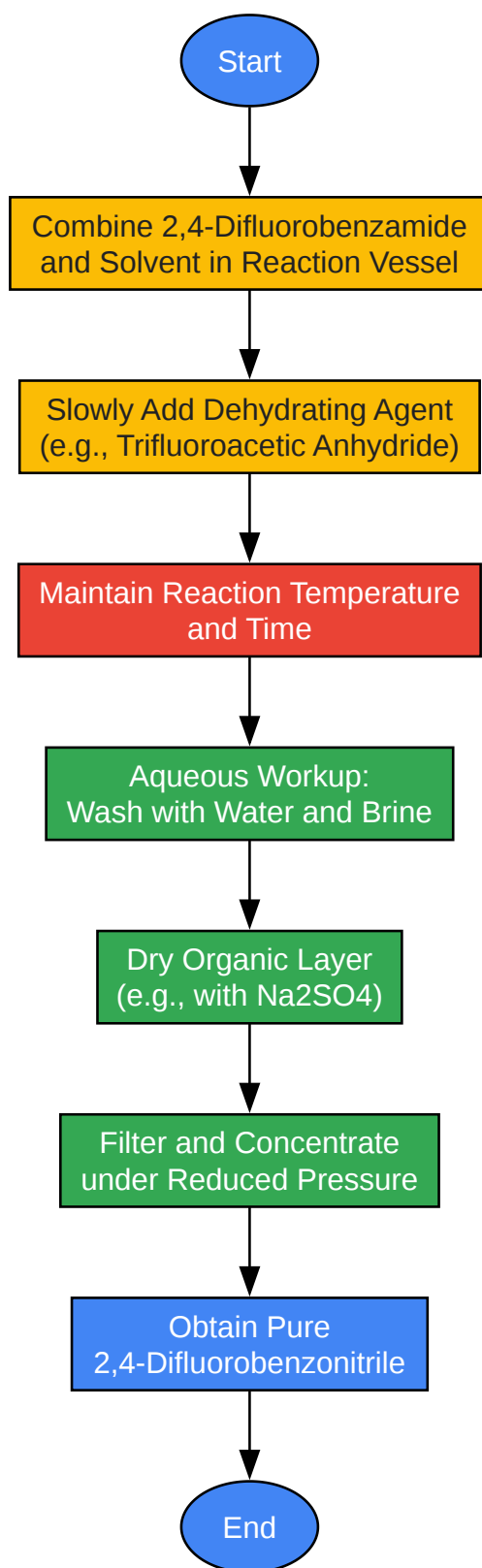


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Logical pathway of **2,4-Difluorobenzonitrile** in Alzheimer's drug development.

## Experimental and Synthetic Workflows

The synthesis of **2,4-Difluorobenzonitrile** involves a series of well-defined steps, from the preparation of the reaction mixture to the purification of the final product. The following diagram illustrates a typical experimental workflow for the synthesis from 2,4-difluorobenzamide.



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Experimental workflow for the synthesis of **2,4-Difluorobenzonitrile**.

## Conclusion

**2,4-Difluorobenzonitrile** is a commercially accessible and highly valuable chemical intermediate for researchers and professionals in drug development and materials science. A diverse range of suppliers ensures its availability for various scales of research and production. The well-established synthetic protocols allow for its efficient preparation in the laboratory. Its role as a precursor to innovative therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's, underscores its importance in modern medicinal chemistry.

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